molecular formula C10H7NaO5S B1309719 Sodium 4,6-Dihydroxynaphthalene-2-sulfonate CAS No. 83732-66-5

Sodium 4,6-Dihydroxynaphthalene-2-sulfonate

Cat. No.: B1309719
CAS No.: 83732-66-5
M. Wt: 262.22 g/mol
InChI Key: KJIKTXVDOGQVIJ-UHFFFAOYSA-M
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Description

Sodium 4,6-Dihydroxynaphthalene-2-sulfonate is an organic compound with the molecular formula C₁₀H₇NaO₅S and a molecular weight of 262.21 g/mol . It is a sodium salt derivative of naphthalene sulfonic acid, characterized by the presence of two hydroxyl groups at positions 4 and 6 on the naphthalene ring and a sulfonate group at position 2. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4,6-Dihydroxynaphthalene-2-sulfonate typically involves the sulfonation of 4,6-dihydroxynaphthalene. The process begins with the hydroxylation of naphthalene to introduce hydroxyl groups at the desired positions. This is followed by sulfonation using sulfuric acid or oleum to introduce the sulfonate group at position 2. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is treated with sulfuric acid under controlled conditions. The resulting sulfonated product is then neutralized with sodium hydroxide to form the sodium salt. The final product is purified through crystallization and filtration processes to achieve the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 4,6-Dihydroxynaphthalene-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 4,6-Dihydroxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and sulfonate group allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and the alteration of biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

  • Sodium 1,7-Dihydroxynaphthalene-3-sulfonate
  • Sodium 2,6-Dihydroxynaphthalene-1-sulfonate
  • Sodium 4,5-Dihydroxynaphthalene-2,7-disulfonate

Comparison: Sodium 4,6-Dihydroxynaphthalene-2-sulfonate is unique due to the specific positions of its hydroxyl and sulfonate groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

sodium;4,6-dihydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5S.Na/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7;/h1-5,11-12H,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIKTXVDOGQVIJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232594
Record name Sodium 4,6-dihydroxynaphthalene-2-sulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83732-66-5
Record name Sodium 4,6-dihydroxynaphthalene-2-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4,6-dihydroxynaphthalene-2-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4,6-dihydroxynaphthalene-2-sulphonate
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